Methyl3-(4-aminophenyl)acrylatehydrochloride
Description
Methyl 3-(4-aminophenyl)acrylate hydrochloride is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl (E)-3-(4-aminophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h2-7H,11H2,1H3;1H/b7-4+; |
InChI Key |
IINGSOPKXWPBDP-KQGICBIGSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)N.Cl |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)acrylate hydrochloride typically involves the reaction of 4-aminophenylacrylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. For example, the synthesis can be carried out over a period of several hours without clogging or pressure build-up, achieving high throughput and isolated yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)acrylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 227.67 g/mol
- Functional Groups : Amino group (-NH), Ester group (-COO-), Acrylate moiety
The unique structure of methyl 3-(4-aminophenyl)acrylate hydrochloride facilitates various chemical reactions and biological interactions, making it a versatile compound for research applications.
Organic Synthesis
Methyl 3-(4-aminophenyl)acrylate hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions, including:
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Michael Addition Reactions : The acrylate moiety can undergo Michael addition with nucleophiles, leading to the formation of diverse derivatives.
Biological Research
The compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological targets. Key areas of research include:
- Antimicrobial Activity : Studies have shown that methyl 3-(4-aminophenyl)acrylate hydrochloride exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Pharmaceutical Development
Methyl 3-(4-aminophenyl)acrylate hydrochloride is explored for its therapeutic potential in drug development:
- Drug Design : As an intermediate in synthesizing pharmaceuticals, it contributes to developing drugs targeting specific diseases, particularly those involving inflammatory pathways.
- Multitarget Drug Candidates : The compound has been part of studies focusing on multitarget approaches to treat complex diseases like cancer and neurodegenerative disorders.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of methyl 3-(4-aminophenyl)acrylate hydrochloride against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Case Study 2: Anticancer Effects
In vitro studies have shown that methyl 3-(4-aminophenyl)acrylate hydrochloride inhibits the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting the cell cycle .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Facilitates nucleophilic substitutions |
| Biological Research | Antimicrobial and anticancer studies | Significant activity against pathogens and cancer cells |
| Pharmaceutical Development | Intermediate in drug synthesis | Potential therapeutic applications identified |
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-nitrophenyl)acrylate
- Methyl 3-(4-methoxyphenyl)acrylate
- Methyl 3-(4-chlorophenyl)acrylate
Uniqueness
Methyl 3-(4-aminophenyl)acrylate hydrochloride is unique due to its amino group, which allows for a wide range of chemical modifications and applications. This functional group makes it particularly useful in the synthesis of polymers and in biological research .
Biological Activity
Methyl 3-(4-aminophenyl)acrylate hydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl 3-(4-aminophenyl)acrylate hydrochloride is derived from the acrylate family, characterized by its ester functional group and an amino-substituted phenyl ring. The compound's structure allows for significant interactions with biological targets, influencing various biochemical pathways.
- Chemical Formula : C11H12ClN O2
- Molecular Weight : 225.67 g/mol
- Solubility : Soluble in organic solvents, with moderate solubility in water.
The biological activity of methyl 3-(4-aminophenyl)acrylate hydrochloride is primarily attributed to its ability to interact with molecular targets through its amino and ester functional groups. These interactions can lead to:
- Hydrogen Bonding : The amino group can form hydrogen bonds, enhancing binding affinity to target proteins.
- Nucleophilic Attacks : The amino group can participate in nucleophilic attacks on electrophilic centers in biomolecules.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have their own biological effects.
Anticancer Properties
Research has indicated that methyl 3-(4-aminophenyl)acrylate hydrochloride exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).
- Findings : The compound showed IC50 values in the micromolar range, indicating effective growth inhibition compared to control groups .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of methyl 3-(4-aminophenyl)acrylate hydrochloride. In these studies:
- MTT Assay Results : At a concentration of 100 µM for 48 hours, the compound exhibited low cytotoxicity across several tested cell lines, maintaining over 80% viability .
| Cell Line | Viability (%) at 100 µM |
|---|---|
| A549 | 87.2 |
| HCT116 | 82.5 |
| MDA-MB-231 | 80.0 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in determining the biological activity of methyl 3-(4-aminophenyl)acrylate hydrochloride:
- Amino Group : Essential for enhancing binding affinity to target proteins.
- Acrylate Moiety : Contributes to the compound's reactivity and interaction with cellular components.
- Substituents on Phenyl Ring : Variations in substituents can modulate potency and selectivity against different cancer types.
Study on HDAC Inhibition
Recent studies have explored the role of methyl 3-(4-aminophenyl)acrylate hydrochloride as a histone deacetylase inhibitor (HDACI). In a notable study:
- Objective : To assess the impact on histone acetylation levels in cancer cells.
- Results : The compound significantly increased acetylated histone levels compared to untreated controls, suggesting potential for epigenetic modulation in cancer therapy .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that methyl 3-(4-aminophenyl)acrylate hydrochloride possesses favorable absorption characteristics:
- Oral Bioavailability : Demonstrated effective absorption in animal models, with peak plasma concentrations achieved within two hours post-administration.
| Parameter | Value |
|---|---|
| Tmax | 2 hours |
| Cmax | 150 ng/mL |
| Half-Life | 4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
